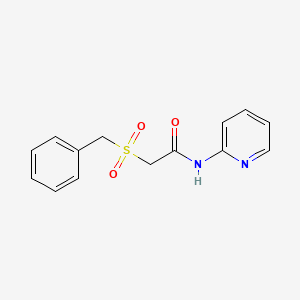![molecular formula C24H27N5O B4104181 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4104181.png)
1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine
描述
1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine, also known as PAPP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. PAPP is a phthalazine derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用机制
1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine inhibits the activity of PKC by binding to its regulatory domain. This prevents the activation of PKC and its downstream signaling pathways. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine also inhibits the aggregation of beta-amyloid peptides by binding to their hydrophobic regions. This prevents the formation of beta-amyloid fibrils, which are toxic to neurons. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine protects dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects
1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine has been shown to have several biochemical and physiological effects. It inhibits the activity of PKC, which is involved in the regulation of cell growth and differentiation. This leads to the induction of apoptosis in cancer cells. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine also inhibits the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. This prevents the formation of beta-amyloid fibrils, which are toxic to neurons. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine protects dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes.
实验室实验的优点和局限性
One advantage of using 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine in lab experiments is its specificity for PKC inhibition. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine has been shown to selectively inhibit the activity of PKC, without affecting other protein kinases. This allows researchers to study the specific role of PKC in cellular processes. However, one limitation of using 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine is its potential toxicity. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine has been shown to induce apoptosis in cancer cells, but it may also induce apoptosis in normal cells. This limits its potential clinical applications.
未来方向
There are several future directions for the study of 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine. One direction is the development of more potent and selective PKC inhibitors. This would allow researchers to study the specific role of PKC in cellular processes with greater precision. Another direction is the development of 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine derivatives with reduced toxicity. This would increase the potential clinical applications of 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Finally, the study of 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine in animal models of these diseases would provide valuable insights into its potential therapeutic effects.
科学研究应用
1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Inhibition of PKC activity has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine has also been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease, and to protect dopaminergic neurons from oxidative stress, which is involved in the development of Parkinson's disease.
属性
IUPAC Name |
1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]-2-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c30-22(18-27-12-6-7-13-27)28-14-16-29(17-15-28)24-21-11-5-4-10-20(21)23(25-26-24)19-8-2-1-3-9-19/h1-5,8-11H,6-7,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZWIQJNPUQNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-2-adamantyl-4-[4-(2-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4104110.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4104117.png)
![2-methyl-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4104130.png)
![ethyl 4-({[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4104132.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B4104137.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(3-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4104144.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B4104152.png)
![2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4104162.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B4104171.png)
![2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4104174.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-isobutyrylpiperidin-4-amine](/img/structure/B4104187.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4104198.png)
![4-(isobutyrylamino)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4104199.png)